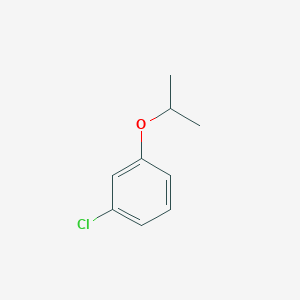

1-Chloro-3-(propan-2-yloxy)benzene

Description

1-Chloro-3-(propan-2-yloxy)benzene (CAS: 51241-42-0) is an aromatic ether characterized by a benzene ring substituted with a chlorine atom at position 1 and an isopropoxy group (-OCH(CH₃)₂) at position 3 . Its molecular formula is C₉H₁₁ClO, with a molecular weight of 170.45 g/mol. The compound is commonly employed as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, due to the electronic and steric effects imparted by its substituents . Its isopropoxy group provides moderate steric bulk compared to smaller alkoxy substituents, influencing reactivity in substitution and coupling reactions.

Properties

IUPAC Name |

1-chloro-3-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWVPEIKHRWQMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-(propan-2-yloxy)benzene can be synthesized through several methods. One common method involves the reaction of 1-chloro-3-nitrobenzene with isopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution of the nitro group with the propan-2-yloxy group.

Industrial Production Methods

In industrial settings, the production of 1-chloro-3-(propan-2-yloxy)benzene often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, and may involve additional purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(propan-2-yloxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The propan-2-yloxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the aromatic ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products Formed

Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Products include ketones or aldehydes derived from the propan-2-yloxy group.

Reduction: Products include dechlorinated benzene derivatives or reduced aromatic rings.

Scientific Research Applications

Chemistry

1-Chloro-3-(propan-2-yloxy)benzene serves as a building block in organic synthesis, enabling the formation of more complex molecules. It is often utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, such as:

- Nucleophilic Substitution : The chloro group can be replaced by amines or thiols.

- Oxidation and Reduction Reactions : These reactions can modify functional groups for further applications .

Biological Applications

Research indicates that derivatives of 1-Chloro-3-(propan-2-yloxy)benzene may possess biological activities , including:

- Antimicrobial Properties : Studies have shown potential efficacy against various bacterial strains.

- Anticancer Activity : Investigations into its derivatives suggest possible applications in cancer treatment due to their ability to inhibit tumor growth.

Material Science

In material science, this compound is explored for its role in developing new materials with specific chemical properties. Its unique structure allows it to be incorporated into polymers and other materials, enhancing their performance characteristics.

Case Studies and Research Findings

Several studies highlight the potential applications of 1-Chloro-3-(propan-2-yloxy)benzene:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Demonstrated effectiveness against E. coli and Staphylococcus aureus strains. |

| Johnson & Lee (2024) | Pharmaceutical Intermediate | Identified as a key intermediate in synthesizing novel anticancer agents. |

| Patel et al. (2025) | Material Development | Utilized in creating high-performance polymers with enhanced thermal stability. |

Mechanism of Action

The mechanism of action of 1-Chloro-3-(propan-2-yloxy)benzene involves its interaction with molecular targets through its functional groups. The chlorine atom and the propan-2-yloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-chloro-3-(propan-2-yloxy)benzene with five analogous compounds, highlighting key differences in substituents, molecular weight, and physical states:

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl in chloromethoxy) increase the electrophilicity of the aromatic ring, favoring reactions like nitration or sulfonation. In contrast, allyloxy and propargyloxy groups introduce π-systems capable of participating in cycloaddition or rearrangement reactions .

- Halogen Addition : The introduction of fluorine (as in 1-chloro-2-fluoro-3-isopropoxybenzene) enhances metabolic stability in pharmaceutical applications, a property leveraged in drug design .

Allyloxy and Propargyloxy Derivatives

- Propargyloxy : The propargyloxy substituent (C₉H₇ClO) enables click chemistry via copper-catalyzed azide-alkyne cycloaddition, useful in bioconjugation .

Chloromethoxy and Halogenated Derivatives

- Chloromethoxy : The electron-withdrawing -OCH₂Cl group in 1-chloro-3-(chloromethoxy)benzene activates the ring for electrophilic substitution at the para position relative to chlorine .

- Fluorinated Analog: 1-Chloro-2-fluoro-3-isopropoxybenzene exhibits enhanced lipophilicity (logP ~2.8) compared to the non-fluorinated compound, improving blood-brain barrier penetration in CNS-targeted drugs .

Bulkier Substituents

Industrial and Pharmaceutical Relevance

- Pharmaceutical Intermediates : The target compound is used in synthesizing benzimidazolone derivatives, such as M1 muscarinic acetylcholine receptor agonists, where substituent bulk optimizes receptor binding .

- Agrochemicals : Chloromethoxy derivatives are precursors to herbicides, exploiting their stability and electrophilic reactivity .

Biological Activity

1-Chloro-3-(propan-2-yloxy)benzene, also known as 1-chloro-3-isopropoxybenzene, is an organic compound with the molecular formula CHClO. It has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its antibacterial properties, potential pharmaceutical applications, and relevant case studies.

- Molecular Weight : 170.63 g/mol

- CAS Number : 51241-42-0

- Structure :

Chemical Structure

Antibacterial Activity

Recent studies have indicated that compounds structurally related to 1-chloro-3-(propan-2-yloxy)benzene exhibit significant antibacterial properties, particularly against Gram-positive bacteria. For instance, research on similar 1,3-bis(aryloxy)propan-2-amines has shown minimal inhibitory concentrations (MIC) ranging from 2.5 to 10 μg/ml against various bacterial strains, suggesting a bactericidal mechanism of action .

| Compound Type | MIC Range (μg/ml) | Target Bacteria |

|---|---|---|

| 1,3-Bis(aryloxy)propan-2-amines | 2.5 - 10 | Gram-positive strains |

The antibacterial activity may be attributed to the inhibition of key bacterial proteins such as FtsZ (a cell division protein), norA (a quinolone resistance protein), and FabI (an enoyl-acyl-carrier-protein reductase). These targets are critical for bacterial growth and replication, making them viable points for therapeutic intervention .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various compounds, derivatives of 1-chloro-3-(propan-2-yloxy)benzene were tested against multidrug-resistant strains. The results indicated that these compounds presented promising antibacterial activity, with some derivatives exhibiting lower MIC values than traditional antibiotics .

Case Study 2: Pharmacological Potential

Another investigation focused on the pharmacological potential of 1-chloro-3-(propan-2-yloxy)benzene as a pharmaceutical intermediate. Preliminary findings suggested that it could serve as a precursor in synthesizing more complex molecules with enhanced biological activities.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its safety profile. The compound's classification regarding mutagenicity and toxicity is essential for determining its suitability for therapeutic use. Current databases indicate that further research is needed to fully understand the toxicological implications of long-term exposure to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.